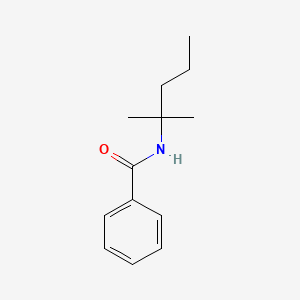
2-adamantyl(2,4,5-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-adamantyl(2,4,5-trimethoxybenzyl)amine, also known as AOTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. AOTA is a derivative of 2,4,5-trimethoxybenzylamine and adamantane, and it possesses a unique chemical structure that makes it an attractive candidate for various biomedical applications.
Mechanism of Action
2-adamantyl(2,4,5-trimethoxybenzyl)amine exerts its pharmacological effects by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 2-adamantyl(2,4,5-trimethoxybenzyl)amine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood, cognition, and motor function.
Biochemical and Physiological Effects:
2-adamantyl(2,4,5-trimethoxybenzyl)amine has been shown to exert several biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of pro-inflammatory cytokines. These effects are believed to contribute to the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-adamantyl(2,4,5-trimethoxybenzyl)amine is its potent activity as a monoamine oxidase inhibitor, which makes it a promising candidate for drug development. However, 2-adamantyl(2,4,5-trimethoxybenzyl)amine also exhibits several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
Despite the promising results obtained from preclinical studies, further research is needed to fully elucidate the therapeutic potential of 2-adamantyl(2,4,5-trimethoxybenzyl)amine. Some of the future directions that could be explored include the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of the pharmacokinetics and pharmacodynamics of 2-adamantyl(2,4,5-trimethoxybenzyl)amine in animal models, and the investigation of its potential applications in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 2-adamantyl(2,4,5-trimethoxybenzyl)amine can be achieved through a multi-step process involving the reaction of 2,4,5-trimethoxybenzylamine with adamantane-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through purification and recrystallization techniques.
Scientific Research Applications
2-adamantyl(2,4,5-trimethoxybenzyl)amine has been extensively studied for its potential applications in drug development, particularly in the field of neuropharmacology. Several studies have shown that 2-adamantyl(2,4,5-trimethoxybenzyl)amine exhibits significant activity as a monoamine oxidase inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-22-17-10-19(24-3)18(23-2)9-16(17)11-21-20-14-5-12-4-13(7-14)8-15(20)6-12/h9-10,12-15,20-21H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQNVHLEVQNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2C3CC4CC(C3)CC2C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5555551 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)

![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)



![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)